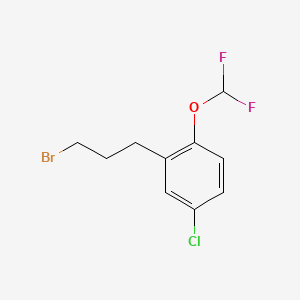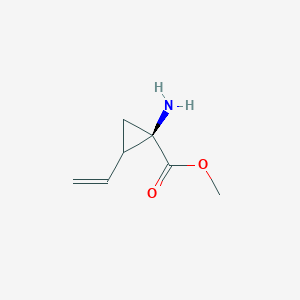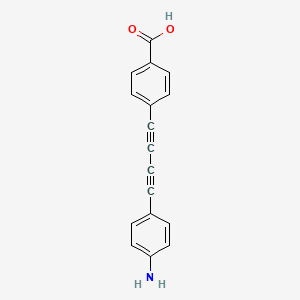
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid is an organic compound with the molecular formula C17H11NO2 This compound features a unique structure characterized by a butadiyne linkage between two aromatic rings, one of which contains an amino group and the other a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid typically involves the coupling of 4-aminophenylacetylene with 4-iodobenzoic acid under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The butadiyne linkage provides rigidity to the molecule, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)aniline: Similar structure but lacks the carboxylic acid group.
4-((4-Nitrophenyl)buta-1,3-diyn-1-yl)benzoic acid: Contains a nitro group instead of an amino group.
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)phenol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-((4-Aminophenyl)buta-1,3-diyn-1-yl)benzoic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H11NO2 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
4-[4-(4-aminophenyl)buta-1,3-diynyl]benzoic acid |
InChI |
InChI=1S/C17H11NO2/c18-16-11-7-14(8-12-16)4-2-1-3-13-5-9-15(10-6-13)17(19)20/h5-12H,18H2,(H,19,20) |
Clave InChI |
CWJHBBJKZYYQJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


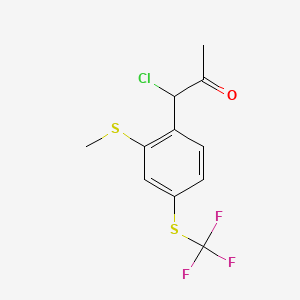

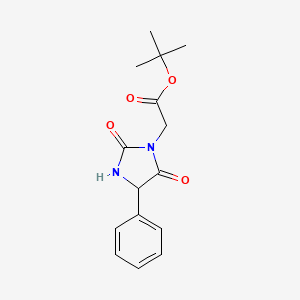
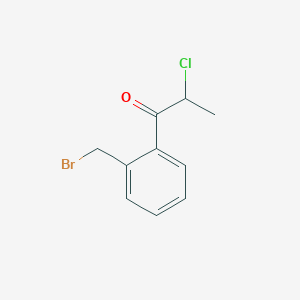

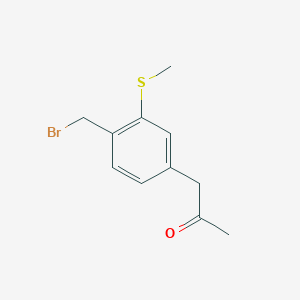
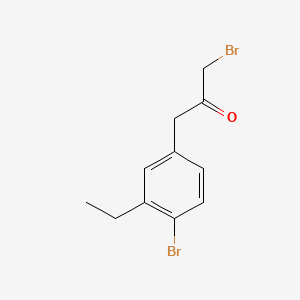
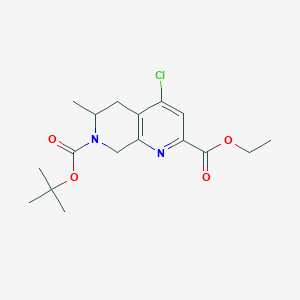
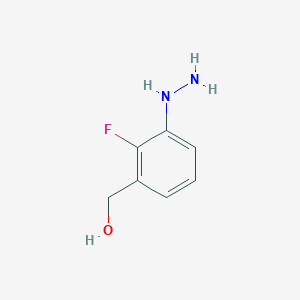
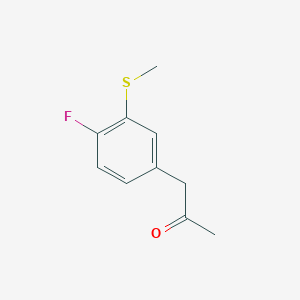
![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
